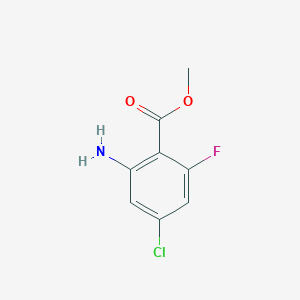
Methyl 2-amino-4-chloro-6-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4-chloro-6-fluorobenzoate is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-amino-4-chloro-6-fluorobenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-amino-6-fluorobenzoate with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Methyl 2-amino-4-chloro-6-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .
科学的研究の応用
Methyl 2-amino-4-chloro-6-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of methyl 2-amino-4-chloro-6-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other proteins, potentially modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Methyl 4-amino-2-chloro-6-fluorobenzoate: Similar in structure but with the amino group at a different position.
Methyl 2-fluorobenzoate: Lacks the amino and chloro substituents, making it less reactive in certain chemical reactions.
Methyl 4-fluorobenzoate: Similar to methyl 2-fluorobenzoate but with the fluorine atom at a different position.
Uniqueness
Methyl 2-amino-4-chloro-6-fluorobenzoate is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties.
生物活性
Methyl 2-amino-4-chloro-6-fluorobenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its significance in drug development.
Chemical Structure and Synthesis
This compound is characterized by the presence of amino, chloro, and fluoro substituents on a benzoate framework. The molecular formula is C8H7ClFNO2, and it can be synthesized through various methods, including nucleophilic substitution reactions involving appropriate precursors.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated that derivatives of this compound displayed significant inhibition against various bacterial strains, suggesting its potential as an antibiotic agent. The minimum inhibitory concentration (MIC) values were determined for several derivatives, showing effective antimicrobial properties at concentrations as low as 100 µM .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, in a study focused on breast cancer cells, the compound exhibited cytotoxic effects with an IC50 value of approximately 12 µM . Mechanistic studies revealed that the compound may activate apoptotic pathways through the modulation of specific signaling proteins.
Quorum Sensing Inhibition
Another area of interest is its role in inhibiting quorum sensing (QS) in bacteria. QS is a communication mechanism used by bacteria to coordinate group behavior, including biofilm formation and virulence. This compound has been shown to disrupt QS pathways in Chromobacterium violaceum, leading to reduced violacein production—a marker for QS activity . This suggests potential applications in developing anti-biofilm agents.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Modulation : By binding to specific receptors, it can alter cellular signaling pathways, leading to apoptosis or reduced bacterial virulence.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µM, establishing its potential as a therapeutic agent.
- Cancer Cell Line Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment with concentrations greater than 10 µM .
- Quorum Sensing Studies : Research on C. violaceum demonstrated that this compound effectively inhibited violacein production by over 85% at a concentration of 400 µM, indicating its potential as an anti-QS agent without significant bactericidal effects .
Data Summary Table
特性
分子式 |
C8H7ClFNO2 |
|---|---|
分子量 |
203.60 g/mol |
IUPAC名 |
methyl 2-amino-4-chloro-6-fluorobenzoate |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,11H2,1H3 |
InChIキー |
UNBZZTGQMQVJRD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=C1F)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















